L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine
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Overview
Description
L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for labeling amino groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways. The exact molecular targets and pathways involved can vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-isoleucine
- L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-valine
- L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-tryptophan
Uniqueness
L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of methionine, tyrosine, and phenylalanine residues can influence its binding affinity to receptors and its overall biological activity.
Properties
CAS No. |
817622-49-4 |
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Molecular Formula |
C41H59N7O10S |
Molecular Weight |
842.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H59N7O10S/c1-23(2)20-32(41(57)58)46-38(54)33-12-9-18-48(33)40(56)24(3)43-39(55)34(25(4)49)47-37(53)31(21-26-10-7-6-8-11-26)45-36(52)30(22-27-13-15-28(50)16-14-27)44-35(51)29(42)17-19-59-5/h6-8,10-11,13-16,23-25,29-34,49-50H,9,12,17-22,42H2,1-5H3,(H,43,55)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,57,58)/t24-,25+,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
XRFVCHRWTMMZGN-FXZBKNTOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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